

### **Acrivastine D7 physical and chemical properties**

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Compound of Interest		
Compound Name:	Acrivastine D7	
Cat. No.:	B3181992	Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of Acrivastine-d7

### Introduction

Acrivastine-d7 is the deuterated analog of Acrivastine, a second-generation H1-receptor antagonist.[1][2] As a stable isotope-labeled compound, Acrivastine-d7 serves as an invaluable internal standard for the quantitative analysis of Acrivastine in biological matrices and pharmaceutical formulations, typically by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Its physical and chemical properties are fundamentally similar to the parent compound, Acrivastine, with the key difference being the increased mass due to the presence of seven deuterium atoms. This technical guide provides a comprehensive overview of the core physical and chemical properties of Acrivastine-d7, detailed experimental protocols for its characterization and use, and visual diagrams to illustrate its mechanism of action and analytical workflows.

# Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Acrivastine-d7. Data for the non-deuterated parent compound, Acrivastine, is included for comparison where available.



Property	Acrivastine-d7	Acrivastine
Appearance	Solid powder[3]	White to beige powder[4]
Molecular Formula	C22H17D7N2O2	C22H24N2O2
Molecular Weight	355.48 g/mol	348.446 g·mol⁻¹
Exact Mass	355.227715234 Da	348.1838 Da
CAS Number	172165-56-9	87848-99-5
IUPAC Name	(E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid	(E)-3-{6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-yl-prop-1-enyl]pyridin-2-yl}prop-2-enoic acid
Melting Point	Not available	222°C (decomposes)
Solubility	Not available	DMSO: >2 mg/mL (warmed); DMSO: 10 mg/mL
Storage Conditions	Room temperature; refer to Certificate of Analysis for specific long-term storage	2-8°C, desiccated
Purity (Assay Method)	Not available (typically >98% by HPLC)	≥98% (HPLC)

## **Experimental Protocols**

# Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of Acrivastine and its deuterated analog. Specific parameters may require optimization.

- Objective: To quantify the purity of Acrivastine-d7 by separating it from potential impurities.
- Instrumentation:



- · HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μm particle size)
- Reagents:
  - Acetonitrile (HPLC grade)
  - Water (HPLC grade), acidified to pH 2.1 with an appropriate acid (e.g., phosphoric acid or formic acid)
  - Acrivastine-d7 reference standard
- · Methodology:
  - Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and acidified water. The exact ratio should be optimized for ideal peak separation, for instance, a starting point could be 45:55 (v/v) of acetonitrile to acidified water. The mobile phase should be filtered through a 0.45 μm membrane filter and degassed prior to use.
  - Standard Solution Preparation: Accurately weigh and dissolve a known amount of Acrivastine-d7 reference standard in a suitable solvent (e.g., DMSO, followed by dilution with the mobile phase) to prepare a stock solution. Create a series of calibration standards by diluting the stock solution.
  - Sample Preparation: Prepare the Acrivastine-d7 sample to be tested in the same manner as the standard solution.
  - Chromatographic Conditions:

Flow Rate: 1.1 mL/min

Injection Volume: 20 μL

Detection Wavelength: 214 nm

Column Temperature: Ambient or controlled (e.g., 25°C)



- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Data Processing: Calculate the purity of the sample by comparing the peak area of the Acrivastine-d7 analyte to the total area of all peaks detected in the chromatogram. Purity is typically expressed as a percentage.

# Quantitative Analysis using Acrivastine-d7 as an Internal Standard by LC-MS/MS

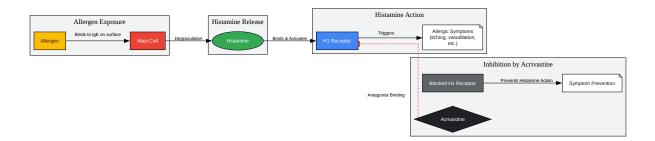
- Objective: To accurately quantify the concentration of Acrivastine in a biological sample (e.g., plasma) using Acrivastine-d7 as an internal standard.
- Instrumentation:
  - Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
- Reagents:
  - Acrivastine reference standard
  - Acrivastine-d7 internal standard solution of a known concentration
  - Solvents for sample extraction (e.g., ethyl acetate, methyl tert-butyl ether)
  - Reagents for protein precipitation (e.g., acetonitrile, methanol)
- Methodology:
  - Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
    - To a known volume of the biological sample (e.g., 100 μL of plasma), add a precise volume of the Acrivastine-d7 internal standard solution.
    - Add a protein precipitation agent (e.g., 300 μL of cold acetonitrile), vortex to mix, and centrifuge to pellet the precipitated proteins.
    - Transfer the supernatant to a clean tube.



- Perform liquid-liquid extraction by adding an immiscible organic solvent, vortexing, and centrifuging to separate the layers.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
- LC-MS/MS Analysis:
  - Inject the prepared sample into the LC-MS/MS system.
  - The chromatographic conditions are optimized to separate Acrivastine from other matrix components.
  - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Acrivastine and Acrivastine-d7.
- Data Analysis:
  - A calibration curve is generated by plotting the ratio of the peak area of Acrivastine to the peak area of Acrivastine-d7 against the known concentrations of the Acrivastine calibration standards.
  - The concentration of Acrivastine in the unknown sample is determined by interpolating its peak area ratio from the calibration curve.

### **Mandatory Visualization**

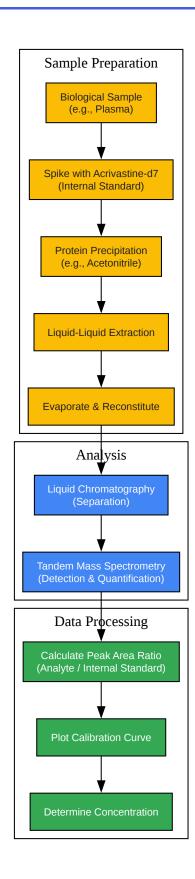




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Caption: Mechanism of action of Acrivastine as an H1-receptor antagonist.





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Caption: Workflow for quantitative analysis using an internal standard via LC-MS/MS.



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